HIV-1 Tat Protein (47-57) - 191936-91-1

HIV-1 Tat Protein (47-57)

Catalog Number: EVT-363095
CAS Number: 191936-91-1
Molecular Formula: C64H118N32O14
Molecular Weight: 1559.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The HIV-1 Tat protein is a multifunctional protein that plays a critical role in the replication and pathogenesis of the human immunodeficiency virus type 1 (HIV-1). It is an 86-amino acid protein that is essential for the transactivation of the viral genome, which is a key step in the HIV replication cycle1.

Synthesis Analysis

HIV-1 Tat (47-57) and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) methodologies. [] This approach allows for precise control over the amino acid sequence and enables the incorporation of modifications, such as the introduction of non-natural amino acids or fluorescent labels.

Molecular Structure Analysis

The three-dimensional structure of the full-length EIAV Tat protein, which shares functional similarities with HIV-1 Tat, has been investigated using nuclear magnetic resonance (NMR) spectroscopy. [] While the structure of the (47-57) fragment itself has not been fully elucidated, studies suggest that it likely adopts a helical conformation upon binding to TAR RNA. [, ] The arginine residues within the ARM are thought to interact with specific nucleotides in the TAR RNA bulge region. [, ]

Mechanism of Action

The primary mechanism of action of the HIV-1 Tat (47-57) fragment involves its interaction with TAR RNA. [, ] This binding event is critical for the recruitment of cellular transcription factors and ultimately leads to enhanced viral gene expression. The arginine residues within the ARM play a crucial role in mediating this interaction through electrostatic interactions with the negatively charged phosphate backbone and specific hydrogen bonding with nucleotides in the TAR bulge region. [, ]

Applications
  • Investigating HIV-1 Transcriptional Regulation: The (47-57) fragment has been used extensively as a tool to dissect the molecular mechanisms underlying Tat-mediated transactivation of HIV-1 gene expression. [, , ]
  • Development of Antiviral Therapies: Targeting the Tat-TAR interaction has been explored as a strategy for developing novel anti-HIV drugs. [, ] Peptides and small molecules designed to disrupt this interaction have shown promise as potential therapeutics.
  • Drug Delivery: The cell-penetrating properties of Tat peptides, including the (47-57) fragment, have been exploited for the intracellular delivery of various therapeutic cargos, such as drugs, proteins, and nucleic acids. []

(Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys(Acm) (Peptide I)

  • Compound Description: Peptide I is a dimeric dendron containing the 48-60 sequence of the HIV-1 Tat protein. This synthetic polycationic peptide has been shown to inhibit adenylyl cyclase (AC) activity stimulated by both hormonal and non-hormonal agents in smooth muscles and rat skeletal muscles. This inhibitory effect is attributed to the peptide's ability to disrupt the coupling between the receptor and G-protein, ultimately affecting AC stimulation by hormones.
  • Relevance: Peptide I exhibits structural similarity to HIV-1 Tat Protein (47-57) as it incorporates the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

(Gly-Arg-Gly-Asp-Ser-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys(Acm) (Peptide II)

  • Compound Description: Similar to Peptide I, Peptide II is a dimeric dendron incorporating the 48-60 sequence of the HIV-1 Tat protein. It also demonstrates inhibitory effects on AC activity stimulated by both hormonal and non-hormonal agents in various muscle tissues. Peptide II, along with Peptide I, exhibited the highest efficacy at a concentration of 10-5 M in stimulating the GTP-binding activity of G-proteins.
  • Relevance: Peptide II shares structural similarities with HIV-1 Tat Protein (47-57) due to the incorporation of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

[(Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys]2 (Peptide III)

  • Compound Description: Peptide III is a tetrameric dendron, meaning it is composed of four peptide chains, and it also contains the 48-60 sequence of the HIV-1 Tat protein. Like its dimeric counterparts, it demonstrates dose-dependent inhibition of AC activity, exhibiting higher efficacy compared to Peptides I and II. Peptide III showed the highest efficacy in stimulating the GTP-binding activity of G-proteins at a concentration of 10-6 M.
  • Relevance: Peptide III displays structural similarities to HIV-1 Tat Protein (47-57) due to the inclusion of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

[(Gly-Arg-Gly-Asp-Ser-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys]2 (Peptide IV)

  • Compound Description: Peptide IV, another tetrameric dendron incorporating the 48-60 sequence of the HIV-1 Tat protein, exhibits similar AC inhibitory activity and demonstrates higher efficacy compared to the dimeric dendrons. Peptide IV, along with Peptide III, displayed the highest efficacy in stimulating the GTP-binding activity of G-proteins at a concentration of 10-6 M.
  • Relevance: Peptide IV displays structural similarities to HIV-1 Tat Protein (47-57) due to the incorporation of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

Saquinavir-cysteine(R.I.CK-Tat9)-PEG3400

  • Compound Description: This compound is a poly(ethylene glycol) (PEG)-based prodrug conjugate of the HIV-1 protease inhibitor saquinavir (SQV). It includes a cationic retro-inverso-cysteine-lysine-Tat nonapeptide (R.I.CK-Tat9) linked to saquinavir via a cysteine moiety and a PEG3400 chain. The R.I.CK-Tat9 peptide is designed for cell-specific release of saquinavir. This conjugate exhibited enhanced cellular uptake and restored anti-HIV-1 activity compared to the saquinavir-cysteine-PEG3400 conjugate lacking the peptide.
  • Relevance: This compound is structurally related to HIV-1 Tat Protein (47-57) through the inclusion of the R.I.CK-Tat9 peptide, which is structurally derived from the Tat protein.

Saquinavir-cysteine(R.I.CK(stearate)-Tat9)-PEG3400

  • Compound Description: This compound is another PEG-based prodrug conjugate of saquinavir, structurally similar to the previous compound but incorporating a stearate group into the R.I.CK-Tat9 peptide (R.I.CK(stearate)-Tat9). This modification is also aimed at achieving cell-specific release of saquinavir. Like the previous conjugate, this compound also exhibited enhanced cellular uptake and restored anti-HIV-1 activity compared to the saquinavir-cysteine-PEG3400 conjugate.
  • Relevance: This compound exhibits structural similarity to HIV-1 Tat Protein (47-57) through the inclusion of the R.I.CK(stearate)-Tat9 peptide, which is structurally derived from the Tat protein.

β-peptide analogue of Tat(47-57)

  • Compound Description: This compound is an 11-residue β-peptide designed as an all-β homologue of the arginine-rich region of the HIV-1 Tat protein, specifically Tat(47-57). This β-peptide demonstrated significant binding affinity to TAR RNA, a regulatory region of the HIV-1 genome that interacts with the Tat protein.
  • Relevance: This β-peptide is directly designed as a structural analogue of the HIV-1 Tat Protein (47-57), mimicking its amino acid sequence but utilizing β-amino acids instead of α-amino acids.

Lysine-substituted β-peptide analogue of Tat(47-57)

  • Relevance: This β-peptide is considered structurally related to HIV-1 Tat Protein (47-57) as it is designed as a close analogue of the Tat(47-57) sequence, with lysine substitutions maintaining the overall positive charge distribution crucial for TAR RNA binding.

Tat(49-57)-NH2 (Tat1)

  • Compound Description: This 9-amino-acid peptide, named Tat1, corresponds to the 49-57 amino acid sequence of the HIV-1 trans-activator of transcription (Tat) protein. Tat1 demonstrated a significant shift in the migration time of TAR RNA in capillary electrophoresis mobility shift assays, indicating binding interaction between the peptide and the RNA.
  • Relevance: Tat1 is directly derived from the HIV-1 Tat Protein (47-57), representing a shorter segment within this region known to be crucial for TAR RNA binding.

Tat(49-57)-NH2 with Arg(Me)2 substitution at position 52

  • Compound Description: This compound is a modified version of the Tat(49-57)-NH2 peptide where the arginine residue at position 52 is dimethylated (Arg(Me)2). This specific methylation significantly disrupted the interaction between the peptide and TAR RNA, highlighting the importance of the arginine residue at position 52 for binding.
  • Relevance: This compound is structurally related to HIV-1 Tat Protein (47-57) as it represents a specifically modified version of the Tat(49-57) segment, with the introduced methylation impacting its interaction with TAR RNA.

Properties

CAS Number

191936-91-1

Product Name

HIV-1 Tat Protein (47-57)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C64H118N32O14

Molecular Weight

1559.8 g/mol

InChI

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

RAVVEEJGALCVIN-AGVBWZICSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Synonyms

HIV-1 Tat protein (47-57)
tat peptide (47-57), Human immunodeficiency virus 1
Tat protein (47-57), HIV-1
Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg
tyrosyl-glycyl-arginyl-lysyl-lysyl-arginyl-arginyl-glutaminyl-arginyl-arginyl-arginine
YGRKKRRQRRR

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.